N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S3/c1-4-6-16-31(3)38(34,35)20-13-11-19(12-14-20)26(33)30-28-25(21-15-17-32(5-2)18-24(21)37-28)27-29-22-9-7-8-10-23(22)36-27/h7-14H,4-6,15-18H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQWUYNJFOKOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a complex organic compound notable for its potential biological activities. The compound integrates several pharmacologically relevant structural motifs, including a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine structure. These features contribute to its interaction with various biological targets and its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 405.56 g/mol. Its synthesis involves multiple steps that allow for the construction of complex molecules with specific pharmacological profiles. The sulfonyl group enhances its interaction capabilities, making it a candidate for medicinal chemistry applications.
The biological activity of this compound is primarily linked to its ability to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1) , an essential enzyme in the base excision repair pathway. APE1 plays a crucial role in DNA repair processes and has been implicated in cancer resistance mechanisms. Inhibition of APE1 by compounds similar to this compound has been shown to potentiate the cytotoxic effects of alkylating agents such as temozolomide and methylmethane sulfonate .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzo[d]thiazole and tetrahydrothieno moieties significantly affect the inhibitory potency against APE1. For example, analogs with varying alkyl groups exhibit different levels of activity, suggesting that steric and electronic properties are critical for optimal interaction with the target enzyme .
Case Studies
- In Vitro Studies : In HeLa cell assays, compounds structurally related to this compound demonstrated low micromolar activity against APE1. These studies confirmed that these compounds could enhance DNA damage when used in conjunction with chemotherapeutic agents .
- Animal Models : In preclinical studies involving mouse models, compounds similar to this benzamide demonstrated favorable pharmacokinetic profiles and significant brain penetration after intraperitoneal administration. This characteristic is particularly important for targeting central nervous system tumors .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
| Compound Name | APE1 Inhibition (IC50) | Cytotoxicity Enhancement | Brain Penetration |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) | ~5 µM | Yes | Moderate |
| N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | ~10 µM | Yes | High |
| N-(3-(benzo[d]thiazol-2-yl)-6-bromo...) | ~15 µM | No | Low |
Q & A
Q. What are the standard synthetic routes and critical parameters for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Amidation : Coupling of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Functional group modifications : Introduction of the N-butyl-N-methylsulfamoyl moiety via sulfonylation or nucleophilic substitution.
- Hydrochloride salt formation (if applicable): Treatment with HCl in polar solvents. Critical parameters : Temperature (60–100°C for amidation), solvent choice (DMF or THF for solubility), and reaction time (12–24 hours). Monitoring via TLC or HPLC is essential to track intermediates .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy (¹H/¹³C): To confirm hydrogen/carbon environments and connectivity, particularly for distinguishing regioisomers in the tetrahydrothieno[2,3-c]pyridine core .
- HPLC : For assessing purity (>95% typically required for biological assays), using reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for this compound?
Prioritize in vitro assays based on structural analogs:
- Enzyme inhibition assays : Target kinases or proteases linked to benzo[d]thiazole derivatives (IC50 determination).
- Cell viability assays : Anticancer activity screening using MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
- Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial design (e.g., 2³ factorial) to evaluate interactions between temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions .
- Computational reaction path searching : Tools like density functional theory (DFT) predict transition states and by-product formation, guiding solvent/catalyst selection .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
Q. How to resolve contradictions in reported biological activity data across studies?
- Comparative structural-activity analysis : Compare IC50 values of analogs (e.g., ethyl vs. methyl substituents) to identify substituent effects. For example, ethyl groups may enhance membrane permeability but reduce solubility .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration).
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
Q. What computational strategies can predict the compound’s biological targets?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using AutoDock Vina. Focus on conserved binding pockets (e.g., ATP-binding sites).
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize high-affinity targets .
- QSAR modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How do functional groups (e.g., sulfamoyl, benzo[d]thiazolyl) influence reactivity and bioactivity?
- Sulfamoyl group : Enhances solubility via hydrogen bonding but may sterically hinder target engagement. Substituents (N-butyl vs. N-methyl) modulate lipophilicity and metabolic stability .
- Benzo[d]thiazolyl core : Acts as a π-deficient heterocycle, facilitating interactions with aromatic residues in enzyme active sites. Ethyl substitution on the tetrahydrothieno ring improves conformational flexibility .
Methodological Considerations
- Data reproducibility : Pre-register synthesis protocols on platforms like ChemRxiv and share raw NMR/HPLC data via repositories (e.g., Chemotion) .
- Contradiction management : Use meta-analysis frameworks to reconcile divergent results, emphasizing study design heterogeneity (e.g., cell line variability, assay endpoints) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
